molecular formula C22H16ClF3N4O3 B3019351 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 932287-62-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B3019351
CAS No.: 932287-62-2
M. Wt: 476.84
InChI Key: PVDTXJSRQBDQPC-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazino[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by:

  • 2-(4-Methoxyphenyl) substituent: An electron-donating methoxy group on the pyrazine ring, enhancing π-π stacking interactions.
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]acetamide side chain: A chloro-trifluoromethylphenyl group providing lipophilicity (logP ~3.5) and metabolic stability .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O3/c1-33-15-5-2-13(3-6-15)17-11-19-21(32)29(8-9-30(19)28-17)12-20(31)27-18-10-14(22(24,25)26)4-7-16(18)23/h2-11H,12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDTXJSRQBDQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H21ClF3N3O3S
  • Molecular Weight : 580.04 g/mol
  • InChIKey : XSYDMTJTFGNXIO-UHFFFAOYSA-N

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. A study on pyrazolo[1,5-a]pyrimidines revealed that derivatives with specific substitutions can inhibit cancer cell proliferation effectively. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Pyrazolo derivatives have been noted for their ability to combat various bacterial strains. In vitro studies demonstrated that certain modifications can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to inflammation and cancer progression. For example, studies have documented the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and are often overexpressed in tumors .

Case Studies

  • Antitumor Efficacy : A study published in Molecules examined a series of pyrazolo derivatives, including our compound, revealing IC50 values indicating effective inhibition of tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's structural features were linked to enhanced binding affinity to target proteins involved in tumor growth .
  • Antimicrobial Assessment : In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications like the introduction of methoxy groups significantly improved activity against these pathogens, highlighting the importance of structural optimization in drug design .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Compounds in this class often act as kinase inhibitors, disrupting signaling pathways critical for cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant activities, contributing to their protective effects against oxidative stress-related diseases.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Molecular Weight logP
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-Methoxyphenyl) ~423* ~3.5*
N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide Pyrazolo[1,5-a]pyrazin-4-one 2-(4-Ethoxyphenyl), 4-chlorophenyl 422.87 3.503
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazin-4-one 2-(1,3-Benzodioxol-5-yl), 3-fluoro-4-methylphenyl 420.40 N/A
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazin-4-one 2-Phenyl, 4-chlorobenzyl N/A N/A

Key Observations :

  • Electron-Donating vs.
  • Side Chain Diversity : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound offers higher lipophilicity than 4-chlorophenyl () or 3-fluoro-4-methylphenyl (), favoring membrane permeability .

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Core Structure Biological Implications
Target Compound Pyrazolo[1,5-a]pyrazin-4-one Likely kinase inhibition or cytotoxic activity
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one Broader hydrogen-bonding capacity due to additional nitrogen

Key Observations :

  • Pyrazolo[1,5-a]pyrazine derivatives (e.g., target compound) are structurally distinct from pyrazolo[3,4-d]pyrimidines (), with the latter’s additional nitrogen enabling stronger hydrogen bonding to targets like ATP-binding pockets .

Substituent Impact on Bioactivity

  • Trifluoromethyl Groups : Present in the target compound and ’s analog, these groups enhance metabolic stability and hydrophobicity, critical for oral bioavailability .
  • Chloro vs.
  • Methoxy vs. Ethoxy : The target’s 4-methoxyphenyl group has lower steric hindrance than 4-ethoxyphenyl (), possibly improving binding kinetics .

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